[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
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Overview
Description
“[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol” is a chemical compound with the CAS Number: 1821519-34-9 . It’s available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC Name for this compound is ®- (1,4-dioxa-7-azaspiro [4.4]nonan-8-yl)methanol . The InChI Code is 1S/C7H13NO3/c9-4-6-3-7 (5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 159.19 . It’s stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications
Photochemical Transformations
- A novel photochemical transformation was discovered where methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol yields four β-lactam compounds, demonstrating the compound's role in generating new molecular structures through unique photoreactions (Marubayashi et al., 1992).
Enantioselective Catalysis
- The compound serves as a catalyst in the enantioselective epoxidation of α,β-enones, offering a pathway to produce epoxides with high yields and enantioselectivities, showcasing its application in asymmetric synthesis (Lu et al., 2008).
Synthetic Chemistry
- It plays a crucial role in the synthesis of complex molecules, such as the first total synthesis of (-)-AL-2, by facilitating intramolecular acetalization and construction of core frameworks in natural product synthesis (Miyakoshi & Mukai, 2003).
- The compound is involved in the synthesis of 1,4-dioxaspiro novel compounds from oleic acid, demonstrating its potential as a precursor in the development of biolubricants, which emphasizes its importance in sustainable chemistry applications (Kurniawan et al., 2017).
Material Science
- In material science, a calix[4]arene-based polymer incorporating the compound showed high efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines, indicating its utility in environmental remediation and purification processes (Akceylan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHAUHCKJCDDM-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@@H](NC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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